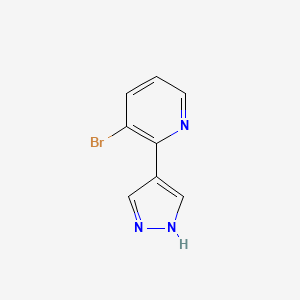

3-Bromo-2-(1H-pyrazol-4-yl)pyridine

Beschreibung

3-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 3 and a 1H-pyrazol-4-yl group at position 2. This structure makes it a versatile intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the pyridine ring.

Eigenschaften

Molekularformel |

C8H6BrN3 |

|---|---|

Molekulargewicht |

224.06 g/mol |

IUPAC-Name |

3-bromo-2-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12) |

InChI-Schlüssel |

WIKMDNSRMJUBST-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)C2=CNN=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine typically involves the bromination of 2-(1H-pyrazol-4-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-2-(1H-pyrazol-4-yl)pyridin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch der Oxidationszustand der Stickstoffatome im Pyrazolring verändert wird.

Kupplungsreaktionen: Es kann Suzuki-Miyaura-Kupplungsreaktionen mit Boronsäuren eingehen, um Biarylverbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriumazid, Kaliumthiolat und verschiedene Amine. Diese Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können jeweils für Oxidation und Reduktion verwendet werden.

Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Pyrazolyl-Pyridine, Biarylverbindungen und verschiedene heterocyclische Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 3-Bromo-2-(1H-pyrazol-4-yl)pyridine exhibits significant anticancer properties. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in oncology .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation pathways. In vitro studies have shown that derivatives can significantly reduce the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting potential therapeutic applications for inflammatory diseases .

Neurological Applications

3-Bromo-2-(1H-pyrazol-4-yl)pyridine has been studied for its interaction with muscarinic acetylcholine receptors, indicating its potential role in treating neurological disorders. Modifications to the compound can enhance selectivity and efficacy towards specific targets, which is crucial for developing new treatments for conditions such as Alzheimer's disease .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its unique reactivity profile. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Coupling Reactions : Its structure enables coupling with other heterocycles or aromatic compounds to create more complex molecules relevant in pharmaceuticals .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine derivatives is essential for optimizing their biological activity. Studies have shown that modifications to the pyrazole or pyridine rings can significantly alter pharmacological profiles, enhancing their effectiveness against specific biological targets .

Case Study 1: Anticancer Evaluation

A study evaluating a series of pyrazole derivatives, including 3-Bromo-2-(1H-pyrazol-4-yl)pyridine, revealed potent cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compounds were assessed using MTT assays to determine their IC50 values, demonstrating promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory effects, compounds derived from 3-Bromo-2-(1H-pyrazol-4-yl)pyridine were tested in LPS-induced RAW264.7 macrophage cells. The results indicated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 μM, showcasing the compound's potential as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Analysis

In contrast, 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine places the pyrazole at C5, altering regioselectivity in further reactions. The nitro group in 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine significantly increases electron deficiency, making it more reactive in nucleophilic substitutions but less stable under reducing conditions.

Functional Group Impact on Applications

- The methylated pyrazole in CAS 944718-17-6 improves membrane permeability, favoring its use in central nervous system (CNS) drug candidates.

- The imidazo-fused pyridine in CAS 22244-95-7 is structurally distinct, enabling π-π stacking interactions in kinase inhibitors.

Biological Relevance

- Pyrazole-pyridine hybrids, such as the target compound, are explored as allosteric modulators of the M4 muscarinic acetylcholine receptor (e.g., in patent EP 2024 ).

- The tolyl-substituted analog (CAS 1171900-40-5 ) lacks heterocyclic nitrogen, reducing hydrogen-bonding capacity but improving metabolic stability.

Physicochemical Properties

- Lipophilicity : Methylated pyrazole (CAS 944718-17-6 ) has higher logP than the target compound, enhancing bioavailability.

- Solubility: The amine group in CAS 1250423-94-9 improves aqueous solubility, advantageous for intravenous formulations.

- Thermal Stability : The fused imidazo-pyridine system (CAS 22244-95-7 ) exhibits higher thermal stability due to extended conjugation.

Key Research Findings

- Synthetic Utility : The bromine in the target compound enables efficient Suzuki couplings, as demonstrated in the synthesis of kinase inhibitors (e.g., imidazo[4,5-b]pyridine derivatives ).

- Biological Activity : Pyrazole-pyridine cores are critical in M4 receptor modulation , with substituent positioning (C2 vs. C5) dictating receptor affinity and selectivity.

Biologische Aktivität

3-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine is . The compound features a bromine atom attached to a pyridine ring, with a pyrazole moiety contributing to its reactivity and biological interactions. The unique structural characteristics enhance its potential as a lead compound in drug development.

Antimicrobial Activity

Research indicates that 3-Bromo-2-(1H-pyrazol-4-yl)pyridine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that similar pyrazole derivatives can act as inhibitors of bacterial enzymes, disrupting cellular functions essential for survival .

Antifungal Activity

The compound also displays antifungal activity, making it a candidate for treating fungal infections. Its mechanism may involve interfering with fungal cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Properties

One of the most promising aspects of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine is its potential anticancer activity. Research suggests that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its interaction with key molecular targets such as protein kinases has been highlighted in various studies .

The biological activity of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The bromine atom and the pyrazole ring play crucial roles in these interactions, potentially leading to the inhibition of target activities or modulation of receptor functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine. Modifications to the pyrazole or pyridine rings can significantly influence its potency and selectivity towards specific biological targets. Recent studies have explored various analogs to enhance these properties, indicating that subtle changes can lead to improved therapeutic profiles .

Case Studies and Research Findings

Several studies have documented the biological activities of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine:

| Study | Focus | Findings |

|---|---|---|

| ResearchGate Study | Antibacterial and antifungal activities | Demonstrated significant inhibitory effects against several bacterial and fungal strains. |

| PubMed Review | Biological activities of pyrazole compounds | Highlighted broad-spectrum activities, including anticancer properties linked to pyrazole derivatives. |

| ACS Journal | SAR of pyrazole derivatives | Identified key modifications that enhance binding affinity and biological efficacy against cancer cells. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Bromo-2-(1H-pyrazol-4-yl)pyridine?

The synthesis typically involves coupling pyridine and pyrazole precursors. For instance, halogenated pyridines (e.g., 3-bromopyridine derivatives) can react with substituted pyrazoles via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A method described for analogous compounds uses 3-fluoropyridine and 3-bromopyrazole under reflux conditions in polar aprotic solvents like DMF, followed by purification via column chromatography . Bromination of intermediates, as seen in related pyridine systems, may also introduce the bromine moiety .

Q. How is the crystal structure of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. The SHELX suite (e.g., SHELXL) refines structural parameters using intensity data, resolving bond lengths, angles, and torsional conformations. For example, crystallographic data for similar pyrazole-pyridine hybrids show C—Br bond lengths of ~1.89 Å and pyridine ring planarity deviations <0.02 Å .

Q. What spectroscopic techniques validate the structure of this compound?

- NMR : - and -NMR identify proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, pyridine protons at δ 8.0–9.0 ppm) and quaternary carbons.

- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 224 for CHBrN) .

- IR : Detects functional groups (e.g., C-Br stretch at ~550–600 cm) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected NMR splitting vs. symmetric crystal packing) require multi-technique validation:

- Dynamic NMR to assess conformational exchange in solution.

- DFT calculations (e.g., Gaussian) to compare optimized geometries with XRD data.

- Variable-temperature XRD to probe thermal motion effects .

Q. What strategies improve synthetic yield in multi-step routes to this compound?

- Optimized coupling conditions : Use Pd catalysts (e.g., Pd(PPh)) with ligands (XPhos) for Suzuki-Miyaura couplings, enhancing cross-coupling efficiency .

- Protecting groups : Temporarily shield reactive sites (e.g., Boc for pyrazole NH) to prevent side reactions.

- Solvent selection : High-boiling solvents (e.g., DMSO) improve reaction homogeneity for heterocyclic condensations .

Q. How does 3-Bromo-2-(1H-pyrazol-4-yl)pyridine interact with biological targets?

Computational docking (e.g., AutoDock Vina) predicts binding to receptors like the M4 muscarinic acetylcholine receptor. The bromine atom may act as a halogen bond donor, while the pyridine-pyrazole system engages in π-π stacking with aromatic residues (e.g., Tyr113). In vitro assays (e.g., radioligand displacement) validate affinity .

Q. What role does this compound play in materials science applications?

As a Raman-active probe, its pyridine-pyrazole core serves as a surface-enhanced Raman spectroscopy (SERS) reporter. Functionalization with thiol groups enables attachment to Au/Ag nanoparticles, enhancing signal intensity for pathogen detection .

Methodological Considerations

Q. How to troubleshoot low crystallinity during XRD analysis?

- Recrystallization : Use solvent mixtures (e.g., CHCl/hexane) for slow nucleation.

- Seeding : Introduce microcrystals from prior batches.

- Cryoprotection : Add glycerol (20% v/v) to prevent ice formation during data collection .

Q. What analytical workflows quantify trace impurities in synthesized batches?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.